5-Bromo-2,4-diphenyl-1,3-thiazole

Synthetic Chemistry Cross-Coupling Thiazole Functionalization

5-Bromo-2,4-diphenyl-1,3-thiazole (CAS 35342-50-8) is a critical heteroaromatic building block. The 5-bromo substituent is essential for target binding: it is a validated Complement Factor D (CFD) inhibitor hit (Kd 2.21 µM) and an eosinophil peroxidase (EPX) inhibitor scaffold (IC50 360 nM). 5-Fluoro and non-halogenated analogs show no CFD binding. The bromo handle enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling for library synthesis. The distinct melting point (88-89°C) provides a rapid identity and purity check, unlike the 5-bromomethyl analog (112°C). Bulk quantities available; inquire for custom synthesis.

Molecular Formula C15H10BrNS
Molecular Weight 316.2 g/mol
CAS No. 35342-50-8
Cat. No. B1609630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-diphenyl-1,3-thiazole
CAS35342-50-8
Molecular FormulaC15H10BrNS
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Br
InChIInChI=1S/C15H10BrNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H
InChIKeyKKDPGKYZSJFNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-diphenyl-1,3-thiazole (CAS 35342-50-8): Baseline Procurement and Core Characteristics


5-Bromo-2,4-diphenyl-1,3-thiazole (CAS: 35342-50-8, MF: C15H10BrNS, MW: 316.2) is a heteroaromatic building block featuring a thiazole core substituted with bromine at the 5-position and phenyl groups at the 2- and 4-positions [1]. This compound is commercially available as a crystalline solid with a melting point of 88–89 °C and a typical purity specification of 95%–98% from major suppliers . Its primary utility lies in the 5-bromo substituent, which serves as a synthetic handle for further functionalization, most notably in palladium-catalyzed cross-coupling reactions [2].

5-Bromo-2,4-diphenyl-1,3-thiazole: Why In-Class Analogs Cannot Be Interchanged Without Consequence


2,4-Diphenylthiazole derivatives differ fundamentally in synthetic utility and biological selectivity based on the nature and position of substituents. Substitution at the 5-position is critical: the 5-bromo substituent on this compound enables direct Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkenyl groups, whereas non-halogenated analogs (e.g., 2,4-diphenylthiazole) lack this reactivity [1]. Regioisomeric bromo analogs—such as 4-bromo-2,5-diphenylthiazole [2] or 2-bromo-4,5-diphenylthiazole —present sterically and electronically distinct coupling sites, leading to divergent synthetic outcomes and molecular geometries. Furthermore, the 5-bromo substituent directly impacts biological target recognition: substitution of bromine with fluorine at the 5-position alters both electronic properties and hydrogen-bonding potential, which can dramatically change target binding profiles [3]. Consequently, substituting one diphenylthiazole analog for another without verifying the specific substitution pattern may invalidate synthetic routes and compromise biological screening results.

5-Bromo-2,4-diphenyl-1,3-thiazole: Quantitative Procurement-Grade Evidence for Scientific Selection


Suzuki-Miyaura Coupling Reactivity: 5-Bromo Enables Synthetic Access Not Available from Non-Halogenated Analogs

5-Bromo-2,4-diphenyl-1,3-thiazole serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling installation of diverse aryl and heteroaryl groups at the 5-position [1]. In contrast, the non-halogenated analog 2,4-diphenylthiazole lacks a reactive site for this transformation and is therefore unsuitable as a coupling substrate .

Synthetic Chemistry Cross-Coupling Thiazole Functionalization

Binding Affinity for Complement Factor D: Single-Digit Micromolar Kd from Primary Screening

In a direct binding assay using recombinant human complement factor D (CFD), 5-bromo-2,4-diphenyl-1,3-thiazole exhibited a dissociation constant (Kd) of 2,210 nM (2.21 µM) [1]. In the same BindingDB dataset, the structurally related 5-fluoro analog (5-fluoro-2,4-diphenyl-1,3-thiazole) and non-halogenated analog (2,4-diphenylthiazole) showed no detectable binding to this target, underscoring the specific contribution of the 5-bromo substituent to CFD recognition.

Complement Cascade Immunology Drug Discovery

Eosinophil Peroxidase (EPX) Inhibition: IC50 of 360 nM for Human Enzyme

5-Bromo-2,4-diphenyl-1,3-thiazole was identified as an inhibitor of human eosinophil peroxidase (EPX), displaying a half-maximal inhibitory concentration (IC50) of 360 nM in a biochemical assay measuring 3-bromotyrosine formation [1]. Within the broader 2,4-diphenylthiazole chemotype, EPX inhibition is highly sensitive to 5-position substitution: the 5-chloro analog (5-chloro-2,4-diphenyl-1,3-thiazole) exhibited an IC50 of >10 µM in the same assay format, representing a >28-fold reduction in potency relative to the 5-bromo compound.

Eosinophil Biology Enzyme Inhibition Inflammation

Solid-State Physical Properties: Melting Point of 88–89 °C Differentiates from Isomeric Analogs

5-Bromo-2,4-diphenyl-1,3-thiazole is a crystalline solid with a reported melting point of 88–89 °C . This thermal property differs substantially from the 5-bromomethyl analog, 5-(bromomethyl)-2,4-diphenyl-1,3-thiazole, which melts at 112 °C . The 24 °C difference in melting point reflects the distinct intermolecular packing arising from the C-Br (aromatic) versus C-CH2Br (benzylic) substitution pattern and provides a straightforward analytical handle for identity confirmation.

Analytical Chemistry Compound Handling Formulation

Calculated Physicochemical Parameters: Lipophilicity (LogP 5.24) and Basicity (pKa 0.10) Support Predictive ADME Modeling

5-Bromo-2,4-diphenyl-1,3-thiazole exhibits a calculated octanol-water partition coefficient (cLogP) of 5.24 and a predicted acid dissociation constant (pKa) of 0.10 ± 0.10 . These values reflect the high lipophilicity and very weak basicity characteristic of the diphenylthiazole scaffold. In comparison, the non-halogenated analog 2,4-diphenylthiazole possesses a cLogP of approximately 4.8, indicating that bromine substitution at the 5-position increases lipophilicity by roughly 0.4 log units.

Medicinal Chemistry ADME Prediction Lead Optimization

5-Bromo-2,4-diphenyl-1,3-thiazole: Evidence-Grounded Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Complement Factor D (CFD) Inhibitors

Procure 5-bromo-2,4-diphenyl-1,3-thiazole as a validated hit for complement factor D (CFD) with a confirmed Kd of 2.21 µM, while the 5-fluoro and non-halogenated analogs show no detectable binding [1]. This differential activity makes the compound suitable for hit-to-lead optimization and SAR expansion in immunology-focused drug discovery programs targeting the alternative complement pathway.

Medicinal Chemistry: Eosinophil Peroxidase (EPX) Inhibitor Scaffold Development

Use 5-bromo-2,4-diphenyl-1,3-thiazole as a 360 nM IC50 EPX inhibitor scaffold [1]. The >28-fold loss of potency observed with the 5-chloro analog establishes the 5-bromo substituent as essential for EPX inhibition, guiding focused analog synthesis around this chemotype.

Synthetic Chemistry: Versatile Building Block for Suzuki-Miyaura Diversification

Deploy 5-bromo-2,4-diphenyl-1,3-thiazole as a competent electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling installation of aryl, heteroaryl, and alkenyl groups at the 5-position [1]. Non-halogenated 2,4-diphenylthiazole is unreactive in this transformation, making the 5-bromo analog essential for parallel library synthesis and late-stage functionalization strategies.

Analytical and Formulation Development: QC Identity Confirmation via Distinct Melting Point

Utilize the distinct melting point of 88–89 °C for identity confirmation and purity assessment of 5-bromo-2,4-diphenyl-1,3-thiazole [1]. The 24 °C difference from the 5-bromomethyl analog (112 °C) provides a rapid, instrument-accessible QC metric to verify compound identity upon receipt and during long-term storage .

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